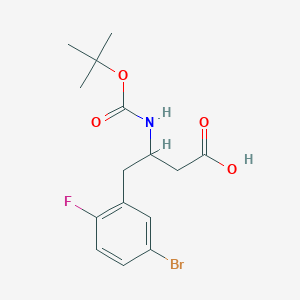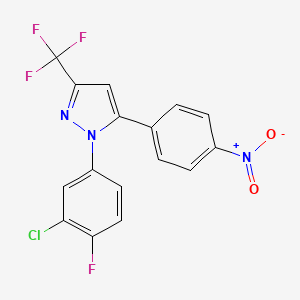
APDye 430 Picolyl Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APDye 430 Picolyl Azide: is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site. This compound is spectrally similar to Alexa Fluor® 430 and is used extensively in various scientific applications due to its high sensitivity and reduced cell toxicity .
准备方法
Synthetic Routes and Reaction Conditions: APDye 430 Picolyl Azide is synthesized through a series of chemical reactions that involve the incorporation of a copper-chelating motif into the azide probe. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to enhance the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in facilities equipped with advanced analytical and bioanalytical services to maintain the quality and efficacy of the product .
化学反应分析
Types of Reactions: APDye 430 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .
Common Reagents and Conditions:
Reagents: Copper (I) catalysts, alkyne-tagged biomolecules.
Major Products: The major product formed from the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate. This product is highly stable and exhibits enhanced fluorescence properties .
科学研究应用
APDye 430 Picolyl Azide is widely used in various scientific research applications, including:
Chemistry: Used in click chemistry for the detection of low abundance alkyne-tagged biomolecules.
Biology: Employed in live-cell imaging and labeling due to its high sensitivity and reduced cell toxicity.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications.
作用机制
The mechanism of action of APDye 430 Picolyl Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site. This enhances the efficiency of the CuAAC reaction, resulting in faster and more biocompatible labeling. The copper-chelating motif also reduces cell toxicity, making it suitable for live-cell imaging .
相似化合物的比较
Similar Compounds:
Alexa Fluor® 430: Structurally identical to APDye 430 Picolyl Azide and exhibits similar absorption/emission spectra.
CF®430 Dye: Another structurally similar dye with comparable fluorescence properties.
Uniqueness: this compound is unique due to its copper-chelating motif, which significantly enhances the efficiency of the CuAAC reaction and reduces cell toxicity. This makes it superior to conventional azides for the detection of low abundance alkyne-tagged biomolecules .
属性
分子式 |
C31H34F3N7O7S |
|---|---|
分子量 |
705.7 g/mol |
IUPAC 名称 |
[9-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C31H34F3N7O7S/c1-30(2)15-19(18-49(45,46)47)22-12-23-24(31(32,33)34)13-29(44)48-26(23)14-25(22)41(30)11-5-3-4-6-27(42)36-10-9-28(43)39-21-8-7-20(37-16-21)17-38-40-35/h7-8,12-16H,3-6,9-11,17-18H2,1-2H3,(H,36,42)(H,39,43)(H,45,46,47) |
InChI 键 |
VRMGINSYBXEZSP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)






![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)


